ethyl 2-methylprop-2-enoate;methyl prop-2-enoate;2-methylprop-2-enoic acid

Description

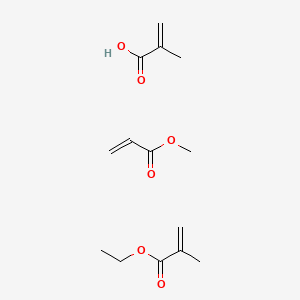

ethyl 2-methylprop-2-enoate;methyl prop-2-enoate;2-methylprop-2-enoic acid is a synthetic polymer known for its versatile applications in various industries. This compound is a copolymer formed by the polymerization of 2-propenoic acid, 2-methyl- (commonly known as methacrylic acid), ethyl 2-methyl-2-propenoate (ethyl methacrylate), and methyl 2-propenoate (methyl acrylate). The resulting polymer exhibits unique properties such as high transparency, excellent weather resistance, and good mechanical strength, making it suitable for a wide range of applications.

Properties

CAS No. |

65859-05-4 |

|---|---|

Molecular Formula |

C14H22O6 |

Molecular Weight |

286.32 g/mol |

IUPAC Name |

ethyl 2-methylprop-2-enoate;methyl prop-2-enoate;2-methylprop-2-enoic acid |

InChI |

InChI=1S/C6H10O2.2C4H6O2/c1-4-8-6(7)5(2)3;1-3-4(5)6-2;1-3(2)4(5)6/h2,4H2,1,3H3;3H,1H2,2H3;1H2,2H3,(H,5,6) |

InChI Key |

MPHFDCDTCANOBE-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(=C)C.CC(=C)C(=O)O.COC(=O)C=C |

Canonical SMILES |

CCOC(=O)C(=C)C.CC(=C)C(=O)O.COC(=O)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methylprop-2-enoate;methyl prop-2-enoate;2-methylprop-2-enoic acid typically involves free radical polymerization. This process can be initiated using various initiators such as azo compounds or peroxides. The polymerization reaction is generally carried out at temperatures ranging from 60 to 80 degrees Celsius. The choice of initiator and reaction conditions can significantly influence the molecular weight and properties of the resulting polymer .

Industrial Production Methods

In industrial settings, the production of this polymer is often carried out in large-scale reactors where the monomers are mixed with the initiator and subjected to controlled temperature and pressure conditions. The polymerization process can be conducted in bulk, solution, or emulsion systems, depending on the desired properties of the final product. Emulsion polymerization is particularly favored for producing polymers with high molecular weight and uniform particle size .

Chemical Reactions Analysis

Types of Reactions

ethyl 2-methylprop-2-enoate;methyl prop-2-enoate;2-methylprop-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acid groups on the polymer chain.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce ester groups to alcohols.

Substitution: The polymer can undergo substitution reactions where functional groups on the polymer chain are replaced with other groups, such as halogenation or sulfonation

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst

Major Products Formed

Oxidation: Formation of carboxylic acid groups.

Reduction: Formation of alcohol groups.

Substitution: Formation of halogenated or sulfonated derivatives

Scientific Research Applications

ethyl 2-methylprop-2-enoate;methyl prop-2-enoate;2-methylprop-2-enoic acid has numerous applications in scientific research:

Chemistry: Used as a matrix for various chemical reactions and as a component in the synthesis of advanced materials.

Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.

Medicine: Utilized in the formulation of dental materials, contact lenses, and tissue engineering scaffolds.

Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent mechanical properties and weather resistance

Mechanism of Action

The mechanism of action of ethyl 2-methylprop-2-enoate;methyl prop-2-enoate;2-methylprop-2-enoic acid involves the interaction of its functional groups with various molecular targets. The polymer’s ester groups can undergo hydrolysis, leading to the release of carboxylic acids and alcohols. This hydrolysis can be catalyzed by enzymes or acidic/basic conditions. The polymer’s mechanical properties are attributed to the strong intermolecular forces between the polymer chains, which provide rigidity and strength .

Comparison with Similar Compounds

Similar Compounds

Poly(methyl methacrylate): Known for its high transparency and excellent weather resistance, commonly used in optical applications.

Poly(ethyl methacrylate): Similar to poly(methyl methacrylate) but with slightly different mechanical properties.

Poly(methyl acrylate): Known for its flexibility and lower glass transition temperature compared to poly(methyl methacrylate)

Uniqueness

ethyl 2-methylprop-2-enoate;methyl prop-2-enoate;2-methylprop-2-enoic acid is unique due to its combination of monomers, which imparts a balance of rigidity, flexibility, and chemical resistance. This makes it suitable for applications requiring a combination of these properties, such as in coatings and adhesives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.